Hydroxycotinine

Catalog No.
S560898
CAS No.
34834-67-8
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxycotinine

CAS Number

34834-67-8

Product Name

Hydroxycotinine

IUPAC Name

(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1

InChI Key

XOKCJXZZNAUIQN-DTWKUNHWSA-N

SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Synonyms

(3R,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone; (3’R,5’S)-3’-Hydroxycotinine; Hydroxycotinine; (3S-trans)-3-Hydroxycotinine

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2

Biomarker of Tobacco Use

One of the most prominent applications of hydroxycotinine is as a biomarker of tobacco use. Its presence in biological samples can confirm recent exposure to tobacco products, including cigarettes, cigars, smokeless tobacco, and electronic cigarettes containing nicotine. Studies have established cut-off levels for hydroxycotinine in different biological fluids, allowing researchers to distinguish between smokers, non-smokers, and individuals with varying levels of tobacco exposure []. This information is crucial for:

  • Epidemiological studies: Examining the prevalence and patterns of tobacco use in various populations [].
  • Monitoring smoking cessation programs: Assessing the effectiveness of interventions by tracking changes in hydroxycotinine levels over time [].
  • Research on the health effects of tobacco use: Investigating the association between tobacco exposure and various health outcomes [].

Studying Nicotine Metabolism and Individual Variability

Hydroxycotinine plays a significant role in understanding nicotine metabolism and individual differences in nicotine processing. The rate at which nicotine is converted to hydroxycotinine is primarily determined by the activity of the enzyme CYP2A6. Individuals with genetic variations affecting CYP2A6 activity may metabolize nicotine faster or slower, impacting the intensity of its effects and the risk of tobacco dependence []. By measuring both nicotine and hydroxycotinine levels, researchers can gain insights into individual nicotine metabolism and its potential implications for health and behavior.

Investigating Secondhand Smoke Exposure

Beyond direct tobacco use, hydroxycotinine can also indicate exposure to secondhand smoke. Studies have shown detectable levels of hydroxycotinine in individuals exposed to environmental tobacco smoke, highlighting its potential as a biomarker for assessing involuntary exposure and its potential health consequences [].

Hydroxycotinine is an organic compound classified as a pyrrolidinylpyridine. Its chemical formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2}, and it is primarily recognized as a significant metabolite of nicotine. Hydroxycotinine is produced in the human body through the metabolism of cotinine, which itself is a metabolite of nicotine. This compound is notable for its role in nicotine metabolism, accounting for approximately 40-60% of the nicotine dose excreted in urine, making it a vital biomarker for tobacco exposure and smoking status .

Hydroxycotinine itself does not have any known pharmacological effects. Its importance lies in its role as a biomarker for nicotine exposure. The ratio of hydroxycotinine to cotinine (nicotine metabolite ratio) can be used to assess CYP2A6 activity, an enzyme involved in the metabolism of various drugs and toxins [].

Hydroxycotinine is not directly toxic, but its presence indicates exposure to nicotine, which has well-documented health risks [].

Hydroxycotinine can be synthesized from cotinine via enzymatic reactions involving cytochrome P450 enzymes, particularly cytochrome P450 2A6. This enzyme facilitates the hydroxylation of cotinine, leading to the formation of hydroxycotinine . The compound can also undergo further metabolic transformations, such as glucuronidation, where it conjugates with glucuronic acid to form hydroxycotinine glucuronide, enhancing its solubility and facilitating excretion .

Hydroxycotinine exhibits biological significance primarily through its role as a metabolite of nicotine. It serves as a marker for nicotine exposure and has been studied for its potential effects on health outcomes related to smoking. The compound has been associated with various physiological processes, including modulation of neurotransmitter systems and potential impacts on cardiovascular health . Its detection in biological fluids such as urine and serum makes it a critical component in assessing tobacco use and exposure to secondhand smoke .

The synthesis of hydroxycotinine can be achieved through several methods:

  • Enzymatic Synthesis: Hydroxycotinine is predominantly synthesized in vivo from cotinine by the action of cytochrome P450 enzymes.
  • Chemical Synthesis: Laboratory methods have been developed to synthesize hydroxycotinine from nicotine or cotinine using various reagents and conditions, including:
    • Hydroxylation reactions using oxidizing agents.
    • Synthetic routes involving intermediates derived from nicotine .

Hydroxycotinine's primary applications include:

  • Biomarker for Tobacco Use: Due to its stability and longer half-life compared to nicotine, hydroxycotinine is widely used in clinical and epidemiological studies to assess tobacco exposure.
  • Research Tool: It serves as a valuable tool in pharmacokinetic studies related to nicotine metabolism and the effects of smoking on health.
  • Clinical Diagnostics: Measurement of hydroxycotinine levels in biological samples aids in diagnosing active smoking or exposure to secondhand smoke .

Research on hydroxycotinine has highlighted its interactions within biological systems. Studies indicate that hydroxycotinine may influence neurotransmitter pathways, particularly those involving dopamine and norepinephrine. This interaction suggests potential implications for addiction mechanisms and the physiological effects of smoking cessation . Furthermore, the compound's ability to form conjugates with glucuronic acid indicates significant interactions with metabolic pathways involved in drug detoxification .

Hydroxycotinine shares structural similarities with several other compounds related to nicotine metabolism. Here are some comparable compounds:

CompoundChemical FormulaRole/Function
CotinineC10H12N2OC_{10}H_{12}N_{2}OPrimary metabolite of nicotine
3'-HydroxycotinineC10H12N2O2C_{10}H_{12}N_{2}O_{2}Metabolite formed from cotinine
5'-HydroxycotinineC10H12N2O2C_{10}H_{12}N_{2}O_{2}Another metabolite variant of cotinine
NicotineC10H14N2C_{10}H_{14}N_{2}Primary alkaloid found in tobacco

Uniqueness: Hydroxycotinine is unique due to its specific role as a major metabolite that reflects recent tobacco exposure more accurately than nicotine itself. Its longer half-life compared to nicotine allows for better assessment over time, making it a preferred biomarker in clinical settings .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Appearance

Off-White to Pale Yellow Solid

Melting Point

107-109°C

UNII

H7LH47Y29A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

108450-02-8

Wikipedia

Trans-3-hydroxycotinine

Dates

Modify: 2023-08-15

Exposure to volatile organic compounds may be associated with oxidative DNA damage-mediated childhood asthma

Hongxuan Kuang, Zhilin Li, Xuejing Lv, Peiqiong Wu, Jianhua Tan, Qiurong Wu, Yonghong Li, Wenhui Jiang, Qihua Pang, Yaru Wang, Ruifang Fan
PMID: 33412282   DOI: 10.1016/j.ecoenv.2020.111864

Abstract

Volatile organic compounds (VOCs) are important and ubiquitous air pollutants, which may lead to a significant increase in the prevalence of respiratory diseases. To investigate the relationships between VOCs exposure and childhood asthma, 252 asthmatic children and 69 healthy children were recruited. Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG, a biomarker of oxidative DNA damage), trans-3'-hydroxycotinine (OH-Cot, a biomarker of passive smoking) and 27 VOC metabolites were simultaneously determined by an ultra-high-performance liquid chromatography-tandem mass spectrometer. Results showed that levels of 8-OHdG and most VOC metabolites in asthmatic children were significantly higher than those in healthy children. More than half of the VOC metabolites were significantly and positively associated with OH-Cot with maximal β coefficient of 0.169, suggesting that second-hand smoking is one important source of VOCs exposure for children in Guangzhou. Significant dose-response relationships between most VOC metabolites and 8-OHdG were observed. Each unit increase in ln-transformed VOC metabolite levels was significantly associated with 5.5-32% increase in ln-transformed 8-OHdG level. Moreover, each unit increase in ln-transformed 8-OHdG level was associated with an 896% increased odd ratios (OR) of asthma in children (OR = 9.96, 95% confidence intervals (CI): 4.75, 20.9), indicating that oxidative stress induced by VOCs exposure may have a significant impact on childhood asthma. Urinary 3-&4-Methylhippuric acid (3-&4-MHA, OR: 5.78, 95% CI: 3.50, 9.54), rac 2-Aminothiazoline-4-carboxylic acid (ATCA, OR: 2.90, 95% CI: 1.69, 4.99) and N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA, OR: 2.76, 95% CI: 1.73, 4.43) which may derive from m/p-xylene, cyanide and 1,3-butadiene exposure, respectively, could significantly and maximally increase the odds of asthma. Interestingly, they also had the strongest associations with 8-OHdG among all investigated VOC metabolites. Moreover, DHBMA strongly correlated with most VOC metabolites. Hence, DHBMA is a suitable biomarker to indicate not only VOCs exposure profile, but also the DNA damage-mediated asthma induced by VOCs.


Comparative analysis of the concentrations of serum cotinine and hydroxycotinine for US children, adolescents, and adults: impact of exposure to environmental tobacco smoke at home and other indoor environments

Ram B Jain
PMID: 33403628   DOI: 10.1007/s11356-020-11838-1

Abstract

This study was carried out to investigate how serum cotinine and hydroxycotinine concentrations compare and vary by age, gender, race/ethnicity, smoking, and exposure to environmental tobacco smoke (ETS) at home and other indoor environments. Data from NHANES for 2013-2018 for US children aged 3-11 years (N = 3834), nonsmoker (N = 1963) and smoker (N = 247) adolescents aged 12-19 years, and nonsmoker (N = 10,334) and smoker (N = 3264) adults aged ≥ 20 years were analyzed by fitting regression models with log10 transformed values of serum cotinine and hydroxycotinine as dependent variables. Models stratified by age and smoking status were fitted. Those reporting using tobacco products during the last 5 days were classified as smokers. For cotinine, males had higher cotinine concentrations than females for children, adolescent smokers, and nonsmoker adults. Non-Hispanic Blacks were found to have lower concentrations of both cotinine and hydroxycotinine than non-Hispanic Whites for adult smokers (p < 0.01) only. The ratio of concentrations of those exposed to ETS at home to those not exposed to ETS at home for hydroxycotinine was 6.3 for nonsmoker adults and as low as 1.39 for adult smokers.


Assessment of Tobacco Exposure During Pregnancy by Meconium Analysis and Maternal Interview

Ángela López-Rabuñal, Elena Lendoiro, Eva González-Colmenero, Ana Concheiro-Guisán, Marta Concheiro-Guisán, Patricia Peñas-Silva, Manuel Macias-Cortiña, Manuel López-Rivadulla, Angelines Cruz, Ana de-Castro-Ríos
PMID: 32227079   DOI: 10.1093/jat/bkaa027

Abstract

Smoking during pregnancy can have serious obstetric and fetal complications. Therefore, it is essential to identify in utero exposure to tobacco, being meconium the matrix of choice for this purpose. Meconium (n = 565) was analyzed for nicotine, cotinine and hydroxycotinine by LC-MS-MS. Then, tobacco meconium results were compared with smoking habits during pregnancy and neonatal outcomes measures (birth weight, length, head circumference, gestational age and Apgar scores). Although meconium analysis increased identification of in-utero exposure to tobacco (17.7% meconium positive specimens vs 13.5% mothers admitting tobacco use during pregnancy), there was a statistically significant relationship between meconium results and interview answers (P < 0.001). Birth weight was significantly lower for newborns with meconium positive results in males (P = 0.023) and females (P = 0.001), while for length significance was only observed in females (P = 0.001); however, when excluding meconium specimens positive for other drugs, a statistically significant difference was only found for female weight (P = 0.045). Meconium analysis proved to be more reliable for tobacco prenatal exposure detection than maternal interview. In addition, positive meconium results increased the probability for low birth weight, especially in females.


Concentrations of serum hydroxycotinine for US adult smokers aged ≥ 20 years by type of smoker

Ram B Jain
PMID: 33840034   DOI: 10.1007/s11356-021-13848-z

Abstract

Cross-sectional survey data (N = 3264) from the National Health and Nutrition Examination Survey for 2013-2018 were used to investigate how serum hydroxycotinine concentrations vary among US adult smokers aged ≥ 20 years by smoker type. Those reporting using tobacco products during the last 5 days were classified as smokers. Smokers were classified as being cigarette only smokers, cigar only smokers, cigar and cigarette smokers, dual cigarette and e-cigarette smokers, e-cigarette only smokers, smokeless tobacco only users, and all other smokers. Regression models stratified by smoker type with log10 transformed values of serum hydroxycotinine as dependent variable were fitted to compute adjusted geometric means (AGM) for each type of smoker. The order in which various types of smokers were found to have AGMs for serum hydroxycotinine was cigarette and e-cigarette users (64.61 ng/mL), cigarette only smokers (53.17 ng/mL), smokeless tobacco only users (44.89 ng/mL), cigar and cigarette smokers (36.99 ng/mL), e-cigarette only users (32.52 ng/mL), smokers of miscellaneous tobacco products (20.32 ng/mL), and cigar smokers only (10.75 ng/mL). Compared to this as presented in a recent study, the order in which serum cotinine AGMs were: smokeless tobacco only users (272 ng/mL), cigarette only smokers (152.5 ng/mL), cigarette-e-cigarette or e-cigarette only users (146.3 ng/mL), smokers of miscellaneous tobacco products (105.5 ng/mL), cigar and cigarette smokers (92.5 ng/mL), cigar smokers only (65.1 ng/mL). Among cigarette only smokers, males had lower AGM than females (47.18 vs. 59.91 ng/mL, p < 0.01), but the reverse was true for smokeless tobacco only and miscellaneous smokers. In general, differences for hydroxycotinine levels did not exist among non-Hispanic white and non-Hispanic black smokers. Among US adults, cigarette only and dual cigarette-e-cigarette smokers had the highest, and cigar smokers had the lowest concentrations of serum hydroxycotinine.


Estimates of cutoffs with specificities and sensitivities for urine cotinine and hydroxycotinine for US adults aged ≥ 20 years to classify smokers and nonsmokers

Ram Baboo Jain
PMID: 31953760   DOI: 10.1007/s11356-020-07710-x

Abstract

Data for urine cotinine and hydroxycotinine became available for the first time in the 2013-2014 cycle of the National Health and Nutrition Examination Survey administered by the US Centers for Disease Control and Prevention. Cutoffs to classify smokers and nonsmokers for both cotinine and hydroxycotinine for US adults aged ≥ 20 years were developed by using receiver operating characteristic curve methodology. The optimality criterion used to determine cutoffs simultaneously maximized both specificity and sensitivity. Cutoffs were determined for the total population, males, females, non-Hispanic whites, non-Hispanic blacks, Hispanics, and non-Hispanic Asians. Cutoffs for both cotinine and hydroxycotinine were determined with a minimum sensitivity of 95.5% and with a minimum specificity of 95.4%. For the total population, cutoff for urine cotinine was 91.7 ng/mL estimated with a specificity as well as a sensitivity of 97.1%. The cutoff for the total population for urine hydroxycotinine was 128.0 ng/mL estimated with a specificity as well as a sensitivity of 96.5%. The order in which cutoffs were observed for cotinine was non-Hispanic blacks (283.0 ng/mL) > non-Hispanic whites (111.0 ng/mL) > males (109.0 ng/mL) > females (91.7 ng/mL) > total population (91.7 ng/mL) > Hispanics (20.8 ng/mL) > non-Hispanic Asians (7.39 ng/mL). The order in which cutoffs were observed for hydroxycotinine was non-Hispanic blacks (530.0 ng/mL) > non-Hispanic whites (180.0 ng/mL) > females (97.0 ng/mL) > total population (96.5 ng/mL) > males (95.9 ng/mL) > Hispanics (20.6 ng/mL) > non-Hispanic Asians (13.8 ng/mL). Thus, the largest cutoffs were observed for non-Hispanic blacks and the lowest cutoffs were observed for non-Hispanic Asians.


Analysis of Nicotine Metabolites in Hair and Nails Using QuEChERS Method Followed by Liquid Chromatography-Tandem Mass Spectrometry

Junhee Kim, Hyun-Deok Cho, Joon Hyuk Suh, Ji-Youn Lee, Eunyoung Lee, Chang Hwa Jin, Yu Wang, Sangwon Cha, Hosub Im, Sang Beom Han
PMID: 32290380   DOI: 10.3390/molecules25081763

Abstract

Many studies have analyzed nicotine metabolites in blood and urine to determine the toxicity caused by smoking, and assess exposure to cigarettes. Recently, hair and nails have been used as alternative samples for the evaluation of smoking, as not only do they reflect long-term exposure but they are also stable and easy to collect. Liquid-liquid or solid-phase extraction has mainly been used to detect nicotine metabolites in biological samples; however, these have disadvantages, such as the use of toxic organic solvents and complex pretreatments. In this study, a modified QuEChERS method was proposed for the first time to prepare samples for the detection of nicotine metabolite cotinine (COT) and
-3'-hydroxycotinine (3-HCOT) in hair and nails. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze traces of nicotine metabolites. The established method was validated for selectivity, linearity, lower limit of quantitation, accuracy, precision and recovery. In comparison with conventional liquid-liquid extraction (LLE), the proposed method was more robust, and resulted in higher recoveries with favorable analytical sensitivity. Using this method, clinical samples from 26 Korean infants were successfully analyzed. This method is expected to be applicable in the routine analysis of nicotine metabolites for environmental and biological exposure monitoring.


A prospective study of the association between rate of nicotine metabolism and alcohol use in tobacco users in the United States

Walter Roberts, Phillip L Marotta, Terril L Verplaetse, MacKenzie R Peltier, Catherine Burke, Vijay A Ramchandani, Sherry A McKee
PMID: 32805549   DOI: 10.1016/j.drugalcdep.2020.108210

Abstract

Rate of nicotine metabolism has been identified as a biochemical risk factor for nicotine use and dependence; however, its role in alcohol consumption and related outcomes is not well understood. The current research examined nicotine metabolism rate as a risk factor for alcohol use among current tobacco users. We also examined sex differences in these associations.
Data were taken from Waves 1 and 2 of the Population Assessment of Tobacco and Health (PATH) study, a national longitudinal study of tobacco use and associated health outcomes. The nicotine metabolite ratio (NMR) was calculated as the ratio of trans-3' hydroxycotinine to cotinine in urine samples provided at wave 1. Alcohol use outcomes included past 30-day NIAAA-defined hazardous drinking status, total drinks, and alcohol-related consequences. All analyses controlled for alcohol use at Wave 1.
NMR at Wave 1 predicted increased odds of meeting hazardous drinking criteria, adjusted odds ratio (aOR) = 1.14, 95 % CI = 1.06; 1.23, p = 0.001, greater total alcohol consumption amount, adjusted rate ratio (aRR) = 1.21, 95 % CI = 1.12; 1.30, p < 0.001, and more alcohol consequences, aRR = 1.07, 95 % CI = 1.01; 1.13, p = 0.018, at wave 2. No significant sex differences were identified. NMR remained a significant predictor of alcohol use in models controlling for severity of nicotine exposure in cigarette smokers.
NMR may be a shared risk factor for harmful nicotine and alcohol use that contributes to their co-occurrence.


Simultaneous determination of urinary 31 metabolites of VOCs, 8-hydroxy-2'-deoxyguanosine, and trans-3'-hydroxycotinine by UPLC-MS/MS:

Hongxuan Kuang, Yonghong Li, Wenhui Jiang, Peiqiong Wu, Jianhua Tan, Haibin Zhang, Qihua Pang, Shengtao Ma, Taicheng An, Ruifang Fan
PMID: 31748896   DOI: 10.1007/s00216-019-02202-5

Abstract

Human beings are inevitably exposed to volatile organic compounds (VOCs) of anthropogenic emissions as they are ubiquitous atmospheric pollutants. Smoking is an important exposure route of VOCs for the general population. Health effects induced by VOC exposure raise more concerns as they are identified with carcinogenicity, genotoxicity, neurotoxicity, and reproductive toxicity. trans-3'-Hydroxycotinine (OH-Cot) is a urinary biomarker of smoking, and 8-hydroxy-2'-deoxyguanosine (8-OHDG) is a urinary biomarker of DNA oxidative damage. To develop a method for quantifying VOC exposure levels of the general population and assessing the health risks induced by VOCs from second-hand smoking, an effective, rapid, and high-throughput method for the simultaneous determination of 31 metabolites of VOCs, 8-OHDG, and OH-Cot using solid-phase extraction coupled with UPLC-MS/MS was developed and validated. Method precision and accuracy, extraction recoveries, matrix effects, and storage stabilities of most analytes met the criterion (80-120%). Extraction recoveries increased from 85.1 to 100% after adjustment by isotoped internal standards (ISs). Furthermore,
C- and
N-labeled ISs were more effective to reduce the influence of matrix effects on recoveries and precisions than the deuterated analogs (73.0-116% vs. 53.6-140%). This developed method was successfully applied to determine urine samples collected from children. Results showed that N-acetyl-S-(3,4-dihydrobutyl)-L-cysteine, 2,2'-thiodiacetic acid (TGA), and N-acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine (HPMMA) were well correlated with 8-OHDG with coefficients higher than 0.82, indicating those VOCs might easily lead to DNA damage. In conclusion, our co-monitoring of metabolites of VOCs with 8-OHDG and OH-Cot in one method provides a robust analytical method, which not only suggests the potential adverse health effects induced by VOCs but also discriminates and evaluates the contribution of passive smoking in human VOC exposure. Graphical abstract.


Relationships between the Nicotine Metabolite Ratio and a Panel of Exposure and Effect Biomarkers: Findings from Two Studies of U.S. Commercial Cigarette Smokers

Dana M Carroll, Sharon E Murphy, Neal L Benowitz, Andrew A Strasser, Michael Kotlyar, Stephen S Hecht, Steve G Carmella, Francis J McClernon, Lauren R Pacek, Sarah S Dermody, Ryan G Vandrey, Eric C Donny, Dorothy K Hatsukami
PMID: 32051195   DOI: 10.1158/1055-9965.EPI-19-0644

Abstract

We examined the nicotine metabolite ratio's (NMR) relationship with smoking intensity, nicotine dependence, and a broad array of biomarkers of exposure and biological effect in commercial cigarette smokers.
Secondary analysis was conducted on two cross-sectional samples of adult, daily smokers from Wave 1 (2013-2014) of the Population Assessment of Tobacco Use and Health (PATH) Study and baseline data from a 2014-2017 randomized clinical trial. Data were restricted to participants of non-Hispanic, white race. The lowest quartile of NMR (<0.26) in the nationally representative PATH Study was used to distinguish slow from normal/fast nicotine metabolizers. NMR was modeled continuously in secondary analysis.
Compared with slow metabolizers, normal/fast metabolizers had greater cigarettes per day and higher levels of total nicotine equivalents, tobacco-specific nitrosamines, volatile organic componds, and polycyclic aromatic hydrocarbons. A novel finding was higher levels of inflammatory biomarkers among normal/fast metabolizers versus slow metabolizers. With NMR modeled as a continuous measure, the associations between NMR and biomarkers of inflammation were not significant.
The results are suggestive that normal/fast nicotine metabolizers may be at increased risk for tobacco-related disease due to being heavier smokers, having higher exposure to numerous toxicants and carcinogens, and having higher levels of inflammation when compared with slow metabolizers.
This is the first documentation that NMR is not only associated with smoking exposure but also biomarkers of biological effects that are integral in the development of tobacco-related disease. Results provide support for NMR as a biomarker for understanding a smoker's exposure and potential risk for tobacco-related disease.


The Use of the Nicotine Metabolite Ratio as a Biomarker to Personalize Smoking Cessation Treatment: Current Evidence and Future Directions

Scott D Siegel, Caryn Lerman, Alex Flitter, Robert A Schnoll
PMID: 32132120   DOI: 10.1158/1940-6207.CAPR-19-0259

Abstract

The nicotine metabolite ratio (NMR), a genetically informed biomarker of rate of nicotine metabolism, has been validated as a tool to select the optimal treatment for individual smokers, thereby improving treatment outcomes. This review summarizes the evidence supporting the development of the NMR as a biomarker of individual differences in nicotine metabolism, the relationship between the NMR and smoking behavior, the clinical utility of using the NMR to personalize treatments for smoking cessation, and the potential mechanisms that underlie the relationship between NMR and smoking cessation. We conclude with a call for additional research necessary to determine the ultimate benefits of using the NMR to personalize treatments for smoking cessation. These future directions include measurement and other methodologic considerations, disseminating this approach to at-risk subpopulations, expanding the NMR to evaluate its efficacy in predicting treatment responses to e-cigarettes and other noncigarette forms of nicotine, and implementation science including cost-effectiveness analyses.
.


Explore Compound Types